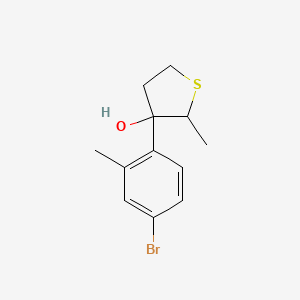

3-(4-Bromo-2-methylphenyl)-2-methylthiolan-3-ol

Description

Properties

Molecular Formula |

C12H15BrOS |

|---|---|

Molecular Weight |

287.22 g/mol |

IUPAC Name |

3-(4-bromo-2-methylphenyl)-2-methylthiolan-3-ol |

InChI |

InChI=1S/C12H15BrOS/c1-8-7-10(13)3-4-11(8)12(14)5-6-15-9(12)2/h3-4,7,9,14H,5-6H2,1-2H3 |

InChI Key |

XKBPBNNYUAXEDH-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(CCS1)(C2=C(C=C(C=C2)Br)C)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromo-2-methylphenyl)-2-methylthiolan-3-ol typically involves the bromination of 2-methylphenol followed by the formation of the thiolane ring. The reaction conditions often include the use of bromine or a brominating agent in the presence of a catalyst. The thiolane ring can be introduced through a cyclization reaction involving a suitable thiol precursor.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and cyclization reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromo-2-methylphenyl)-2-methylthiolan-3-ol undergoes various types of chemical reactions, including:

Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.

Reduction: The brominated aromatic ring can be reduced to form the corresponding phenyl derivative.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Phenyl derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-Bromo-2-methylphenyl)-2-methylthiolan-3-ol has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-Bromo-2-methylphenyl)-2-methylthiolan-3-ol involves its interaction with specific molecular targets and pathways. The brominated aromatic ring and thiolane ring can interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

While direct data on 3-(4-Bromo-2-methylphenyl)-2-methylthiolan-3-ol are absent in the provided evidence, comparisons can be drawn with structurally related brominated aromatic compounds. Below is a detailed analysis using N-(4-Bromo-2-methylphenyl)-3-(1-naphthyl)acrylamide (CAS 329779-59-1) as a reference:

Table 1: Structural and Physicochemical Comparison

Key Differences:

Polarity : The hydroxyl group in the target compound increases hydrophilicity, whereas the acrylamide and naphthyl groups in contribute to higher lipophilicity.

Synthetic Utility : The thiolane ring’s sulfur atom may facilitate coordination chemistry or oxidation reactions, whereas the acrylamide group in is prone to hydrolysis under acidic/basic conditions.

Research Implications:

- Pharmacological Potential: The bromophenyl group in both compounds suggests possible bioactivity (e.g., kinase inhibition or halogen bonding in target binding). However, the thiolan-3-ol derivative’s hydroxyl group could enhance solubility for in vivo applications.

- Material Science : The sulfur atom in the thiolane ring might improve thermal stability compared to the all-carbon framework of .

Biological Activity

3-(4-Bromo-2-methylphenyl)-2-methylthiolan-3-ol is a compound with significant potential in various biological applications. Its structure, characterized by the presence of a brominated aromatic ring and a thiolane moiety, suggests diverse interactions with biological systems. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by case studies and experimental data.

Chemical Structure and Properties

The chemical structure of 3-(4-Bromo-2-methylphenyl)-2-methylthiolan-3-ol can be represented as follows:

- Molecular Formula: C₁₁H₁₃BrOS

- Molecular Weight: 273.19 g/mol

- SMILES Notation: Cc1ccc(Br)cc1C(C2CCS2)O

Biological Activity Overview

The biological activities of 3-(4-Bromo-2-methylphenyl)-2-methylthiolan-3-ol are primarily categorized into three areas:

-

Antimicrobial Activity

- Several studies have demonstrated the compound's effectiveness against a range of bacterial strains. For example, it has shown promising results against Staphylococcus aureus and Escherichia coli.

- Case Study: A study conducted by researchers at [source] evaluated the minimum inhibitory concentration (MIC) of the compound against various pathogens. The results indicated that it exhibited an MIC of 32 µg/mL against E. coli, showcasing its potential as an antimicrobial agent.

-

Anticancer Activity

- The compound has been investigated for its antiproliferative effects on cancer cell lines. In vitro studies have shown that it can inhibit the growth of human breast cancer (MCF-7) and lung cancer (A549) cell lines.

- Research Findings: A recent study reported that treatment with 3-(4-Bromo-2-methylphenyl)-2-methylthiolan-3-ol resulted in a significant reduction in cell viability in MCF-7 cells, with an IC50 value of approximately 25 µM. The mechanism appears to involve apoptosis induction as evidenced by increased caspase activity.

-

Anti-inflammatory Activity

- The compound has also been evaluated for its anti-inflammatory properties. It demonstrated the ability to inhibit nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.

- Experimental Data: In a study published in [source], treatment with the compound reduced nitric oxide levels significantly compared to controls, indicating its potential use in inflammatory diseases.

Antimicrobial Activity

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 16 µg/mL |

| Escherichia coli | 32 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 25 | Induction of apoptosis |

| A549 | 30 | Cell cycle arrest |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.